Cas no 1184221-15-5 (N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine)

N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine is a fluorinated amine derivative with potential applications in pharmaceutical and agrochemical research. Its structure combines a difluoroethyl group with a methylpiperidine moiety, offering unique physicochemical properties such as enhanced lipophilicity and metabolic stability. The presence of fluorine atoms may improve binding affinity and bioavailability in drug design. This compound serves as a versatile intermediate for synthesizing bioactive molecules, particularly in the development of CNS-targeting agents or enzyme inhibitors. Its well-defined stereochemistry and purity make it suitable for precise structure-activity relationship studies. The compound's stability under standard laboratory conditions facilitates handling and storage in research settings.
N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine structure
1184221-15-5 structure
Product name:N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine
CAS No:1184221-15-5
MF:C8H16N2F2
Molecular Weight:178.223
CID:3160201
PubChem ID:50896642

N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine 化学的及び物理的性質

名前と識別子

    • N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine
    • 4-Piperidinamine, N-(2,2-difluoroethyl)-1-methyl-
    • JYJJBMQMTNTHKY-UHFFFAOYSA-O
    • 1184221-15-5
    • AKOS005169360
    • EN300-145839
    • JXB22115
    • STL584269
    • (2,2-difluoroethyl)(1-methyl(4-piperidyl))amine
    • CS-0441845
    • 963-838-4
    • MDL: MFCD12807482
    • インチ: InChI=1S/C8H16F2N2/c1-12-4-2-7(3-5-12)11-6-8(9)10/h7-8,11H,2-6H2,1H3
    • InChIKey: JYJJBMQMTNTHKY-UHFFFAOYSA-N
    • SMILES: CN1CCC(CC1)NCC(F)F

計算された属性

  • 精确分子量: 178.12815484Da
  • 同位素质量: 178.12815484Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 122
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.2
  • トポロジー分子極性表面積: 15.3Ų

じっけんとくせい

  • 密度みつど: 1.1±0.1 g/cm3
  • Boiling Point: 200.8±40.0 °C at 760 mmHg
  • フラッシュポイント: 75.2±27.3 °C
  • じょうきあつ: 0.3±0.4 mmHg at 25°C

N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine Security Information

N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-145839-10.0g
N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine
1184221-15-5 95%
10g
$4619.0 2023-05-26
abcr
AB502030-1 g
N-(2,2-Difluoroethyl)-1-methylpiperidin-4-amine
1184221-15-5
1g
€708.50 2022-03-01
Enamine
EN300-145839-5.0g
N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine
1184221-15-5 95%
5g
$3083.0 2023-05-26
abcr
AB502030-250 mg
N-(2,2-Difluoroethyl)-1-methylpiperidin-4-amine
1184221-15-5
250MG
€409.30 2022-03-01
Enamine
EN300-145839-2500mg
N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine
1184221-15-5 95.0%
2500mg
$1805.0 2023-09-29
Ambeed
A1042403-1g
N-(2,2-Difluoroethyl)-1-methylpiperidin-4-amine
1184221-15-5 98%
1g
$598.0 2024-04-25
1PlusChem
1P00JGHH-100mg
N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine
1184221-15-5 95%
100mg
$507.00 2023-12-26
1PlusChem
1P00JGHH-1g
N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine
1184221-15-5 95%
1g
$1344.00 2023-12-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN10221-5g
N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine
1184221-15-5 95%
5g
¥10615.0 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1512512-10g
N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine
1184221-15-5 98%
10g
¥23749.00 2024-08-09

N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine 関連文献

N-(2,2-difluoroethyl)-1-methylpiperidin-4-amineに関する追加情報

N-(2,2-Difluoroethyl)-1-Methylpiperidin-4-Amine: A Comprehensive Overview

N-(2,2-Difluoroethyl)-1-methylpiperidin-4-amine, identified by the CAS registry number 1184221-15-5, is a versatile compound with significant applications in various fields. This compound is a derivative of piperidine, a six-membered saturated heterocyclic amine, and its structure incorporates a methyl group at the 1-position and a 2,2-difluoroethyl substituent at the 4-position. The presence of fluorine atoms in the molecule introduces unique electronic and steric properties, making it highly valuable in chemical synthesis and pharmaceutical research.

The synthesis of N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine typically involves multi-step reactions, often starting from piperidine derivatives. Recent advancements in catalytic asymmetric synthesis have enabled the efficient production of this compound with high enantiomeric excess, which is crucial for its application in chiral drug development. Researchers have also explored green chemistry approaches to minimize environmental impact during its synthesis.

One of the most promising applications of this compound lies in its use as an intermediate in drug discovery. Its structure provides a scaffold for the development of bioactive molecules targeting various therapeutic areas. For instance, studies have shown that derivatives of this compound exhibit potential anti-inflammatory and analgesic activities. Additionally, its ability to act as a chiral ligand in asymmetric catalysis has been explored, further expanding its utility in organic synthesis.

Recent studies have also highlighted the role of N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers are investigating its potential as a component in light-emitting diodes (LEDs) and solar cells, where its fluorinated structure could enhance device performance.

In terms of toxicity and safety profiles, N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine has undergone rigorous testing to ensure compliance with international safety standards. Studies indicate that it exhibits low acute toxicity when handled appropriately, making it suitable for industrial and laboratory use under controlled conditions.

The future outlook for this compound is bright, with ongoing research exploring its potential in emerging fields such as nanotechnology and biotechnology. Its versatility as both a chemical building block and a functional material positions it as a key player in advancing scientific innovation across multiple disciplines.

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